molecular formula C6H11NO2 B2953685 2-Amino-2-methylpent-4-enoic acid CAS No. 64298-91-5; 96886-55-4; 96886-56-5

2-Amino-2-methylpent-4-enoic acid

Cat. No.: B2953685
CAS No.: 64298-91-5; 96886-55-4; 96886-56-5
M. Wt: 129.159
InChI Key: QMBTZYHBJFPEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic α-amino acid characterized by a methyl group at the α-carbon and a terminal double bond at the 4-position of the pentenoic acid backbone. It exists as two enantiomers:

  • (R)-2-Amino-2-methylpent-4-enoic acid (CAS 96886-56-5), also termed D-α-allylalanine .
  • (S)-2-Amino-2-methylpent-4-enoic acid (CAS 96886-55-4), known as L-α-allylalanine .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBTZYHBJFPEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Amino-2-methylpent-4-enoic acid is an organic compound with the molecular formula C6H11NO2C_6H_{11}NO_2. It is an amino acid derivative featuring both an amino group and a carboxylic acid group. The compound is distinguished by its structure, which includes a double bond at the fourth carbon position, classifying it as an unsaturated amino acid.

Scientific Research Applications

This compound is used in various scientific research fields:

  • Chemistry It serves as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.
  • Biology The compound is studied for its function in metabolic pathways and enzyme interactions.
  • Medicine Research explores its potential therapeutic effects and its use in drug development.
  • Industry It is utilized in the synthesis of specialty chemicals and as a precursor for various industrial products.

This compound, particularly its (S)-2-amino-2-methylpent-4-enoic acid form, is noted for its diverse biological activities and potential therapeutic uses. Its structural uniqueness, featuring an amino group, a carboxylic acid group, and a double bond, contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Interactions It can act as a substrate or inhibitor in enzymatic reactions, thus influencing metabolic pathways. The amino group allows it to form hydrogen bonds with enzymes and receptors, modulating their activity.
  • Neurotransmitter Modulation The compound can influence neurotransmitter systems, especially concerning excitatory amino acids, which may have implications for neurological disorders. Research has indicated that this compound can enhance the uptake of certain neurotransmitters in the brain. For instance, in studies involving mouse DBT glioma cells, it was observed to interact with transport systems for amino acids, affecting cellular uptake rates.
  • Antioxidant Activity Studies suggest it possesses antioxidant properties that help protect cells against oxidative stress. The compound has shown potential in mitigating oxidative damage in various biological systems and its antioxidant activity was demonstrated in cell cultures where it reduced markers of oxidative stress.
  • Antimicrobial Activity Initial investigations suggest that this compound may exhibit antimicrobial properties, indicating a promising avenue for further pharmacological exploration.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4) are frequently used.
  • Substitution The amino group can participate in substitution reactions, forming various derivatives. Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomers and Stereoisomers

The R and S enantiomers exhibit identical physical properties (e.g., molecular weight, melting point ~296–299°C) but differ in optical rotation:

  • (R)-enantiomer : [α] = +23.2° (C=0.99 g/100 mL H₂O) .

Applications : Enantiomeric purity is critical in medicinal chemistry, where stereochemistry influences biological activity .

Variants with Modified Backbones or Functional Groups

2-Amino-3-methylpent-4-enoic acid
  • Structure : Features a methyl group at the 3-position instead of the 2-position.
  • Synthesis : Prepared via Petasis reaction using boronic acid derivatives .
2-Aminopent-4-ynoic acid
  • Structure : Replaces the 4-ene group with a 4-yne (triple bond).
  • Synthesis : Derived from tert-butylsulfinamide intermediates .
  • Key Difference: The triple bond introduces rigidity and alters electronic conjugation, impacting its use in click chemistry or as a dienophile .
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid
  • Structure : Contains a hydroxyl group at the 3-position (CAS 87421-24-7).
  • Key Difference : Hydroxyl group enhances polarity and hydrogen-bonding capacity, making it suitable for studying enzyme-substrate interactions .

Compounds with Extended or Bulky Substituents

2-Aminomethyl-4-methylpentanoic acid
  • Structure: Linear chain with a methyl group at the 4-position and an aminomethyl branch (C₇H₁₅NO₂).
  • Key Difference : Increased hydrophobicity due to the extended alkyl chain; used in peptide mimetics .
4-Methyl-2,2-diphenylpent-4-enoic acid
  • Structure : Aromatic diphenyl groups at the 2-position (CAS 25209-35-2).
  • Key Difference : Bulky aryl groups confer steric hindrance, useful in stabilizing transition states in asymmetric catalysis .

Research and Application Insights

  • Synthetic Utility: The Petasis reaction is a key method for synthesizing unsaturated amino acids like 2-amino-3-methylpent-4-enoic acid, enabling modular construction of non-natural analogs .
  • Biological Relevance: The double bond in 2-amino-2-methylpent-4-enoic acid may participate in Michael addition reactions or serve as a site for bioorthogonal modifications .
  • Discrepancies: erroneously reports the molecular formula as C₆H₁₃NO₃ for the R-enantiomer, conflicting with consensus data (C₆H₁₁NO₂) .

Q & A

Q. What analytical methods are recommended to confirm the enantiomeric purity of 2-amino-2-methylpent-4-enoic acid?

Enantiomeric purity can be determined using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol with 0.1% trifluoroacetic acid. Optical rotation measurements ([α]D) should corroborate HPLC results, as the (R)-enantiomer exhibits a specific rotation of +23.2° (C=0.99 g/100ml H₂O) . Nuclear magnetic resonance (¹H NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also resolve enantiomers in solution .

Q. How should this compound be stored to maintain stability?

Store the compound at room temperature in a tightly sealed container under inert gas (argon or nitrogen) to prevent oxidation. Desiccate to avoid hygroscopic degradation. Purity should be monitored periodically via thin-layer chromatography (TLC) using silica gel plates and a ninhydrin spray for visualization .

Q. What synthetic routes are commonly employed to produce this compound?

A stereoselective synthesis involves Strecker amino acid synthesis using (R)- or (S)-α-methyl allyl ketone precursors. Asymmetric hydrogenation of α,β-unsaturated nitriles with chiral catalysts (e.g., BINAP-Ru complexes) achieves high enantiomeric excess (≥95%). Post-synthetic purification via recrystallization in ethanol/water mixtures enhances purity .

Advanced Research Questions

Q. How do stereochemical variations (R vs. S) in this compound impact its biological activity in peptide-based drug design?

Q. What methodologies are suitable for analyzing degradation products of this compound under oxidative stress?

Accelerated stability testing under forced oxidation (40°C, 75% RH, 0.1% H₂O₂) followed by LC-MS/MS analysis identifies primary degradation products, such as the corresponding ketone (2-methylpent-4-enoic acid) and dimerized species. High-resolution mass spectrometry (HRMS) and ²H isotopic labeling track degradation pathways .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Systematic solubility studies using the shake-flask method at 25°C in buffered solutions (pH 2–12) and polar aprotic solvents (e.g., DMSO, DMF) clarify discrepancies. Dynamic light scattering (DLS) detects aggregation states, which may explain variability in literature values .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) incorporating this compound?

Use low-racemization coupling agents (e.g., HATU/DIPEA) and minimize exposure to basic conditions. Microwave-assisted SPPS at 50°C reduces reaction time, limiting epimerization. Post-synthesis analysis via Marfey’s reagent derivatization confirms stereochemical integrity .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in large-scale reactions?

Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid inhalation of fine powders via N95 masks. Waste containing this compound must be neutralized with 10% acetic acid before disposal as hazardous organic waste .

Q. How can researchers optimize reaction yields for this compound derivatives in aqueous media?

Employ water-soluble catalysts (e.g., Pd nanoparticles stabilized by polyvinylpyrrolidone) for Heck-type coupling reactions. Monitor reaction progress via in situ FTIR to detect intermediate formation and adjust pH (optimal range: 7.5–8.5) to enhance solubility .

Data Interpretation

Q. How should conflicting NMR data for this compound in D₂O vs. DMSO-d₆ be interpreted?

Solvent-induced shifts are common due to hydrogen bonding differences. In D₂O, the amino proton (δ 1.5 ppm) is deshielded, while in DMSO-d₆, it appears at δ 2.1 ppm. Use heteronuclear correlation spectroscopy (HSQC) to confirm assignments and rule out impurities .

Q. What computational tools predict the metabolic pathways of this compound in mammalian systems?

Software like MetaPrint2D and GLORYx simulates phase I/II metabolism, identifying probable oxidation at the double bond and conjugation with glutathione. Validate predictions with in vitro hepatocyte assays and LC-HRMS .

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